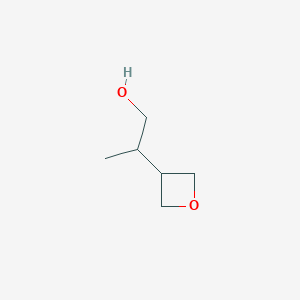

2-(Oxetan-3-yl)propan-1-ol

Description

Significance of Oxetane (B1205548) Motifs in Contemporary Chemical Research

Oxetane motifs are increasingly recognized for their valuable contributions to contemporary chemical research, particularly in the realm of medicinal chemistry. acs.orgnih.govacs.orgnih.gov Their compact, three-dimensional structure and inherent polarity make them attractive substitutes for other common chemical groups. nih.govbeilstein-journals.org The incorporation of an oxetane can positively influence a molecule's aqueous solubility, metabolic stability, and lipophilicity. acs.orgacs.org These characteristics are highly sought after in drug discovery, where fine-tuning the physicochemical properties of a compound is crucial for its efficacy and safety. nih.govacs.org

The strained nature of the four-membered ring, with a ring strain energy of approximately 25.5 kcal/mol, also makes oxetanes valuable synthetic intermediates, prone to ring-opening reactions that can lead to more complex molecular architectures. beilstein-journals.orgethz.ch This dual nature—stable under certain conditions and reactive under others—provides chemists with a versatile tool for molecular design. acs.orgresearchgate.net

Structural Context of 2-(Oxetan-3-yl)propan-1-ol within the Oxetane Family

This compound belongs to the family of 3-substituted oxetanes. This specific substitution pattern is of particular interest because it introduces a functionalized side chain to the oxetane ring without creating a new stereocenter at the point of attachment, provided the substituent itself is not chiral. acs.org The structure combines the characteristic oxetane ring with a propanol (B110389) unit, which includes a primary alcohol functional group. This hydroxyl group offers a reactive handle for further chemical modifications, such as esterification or etherification. evitachem.com

The presence of both the polar oxetane ring and the hydroxyl group suggests that this compound could be a useful building block in the synthesis of larger, more complex molecules with tailored properties.

Below is a data table summarizing the key structural and chemical information for this compound.

| Property | Value |

| CAS Number | 1467674-36-7 |

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol |

| SMILES | CC(CO)C1COC1 |

Data sourced from multiple chemical suppliers. achmem.combldpharm.com

Historical Perspectives on Oxetane Research and Development

The history of oxetane chemistry dates back to the 1870s, with the first synthesis of the parent, unsubstituted oxetane. beilstein-journals.org For many years, these four-membered rings were considered relatively niche curiosities. A significant milestone in understanding their structure came in 1984 when the puckered nature of the oxetane ring was confirmed by X-ray analysis. beilstein-journals.org

The first polymerization of an oxetane derivative, 3,3-bis(chloromethyl)oxetane, occurred in the 1950s, followed by the polymerization of unsubstituted oxetane in 1956. wikipedia.org One of the most well-known natural products containing an oxetane ring is paclitaxel (B517696) (Taxol), a potent anti-cancer agent first isolated in 1971. acs.orgnih.gov The discovery and study of paclitaxel's biological activity spurred further interest in the synthesis and properties of oxetane-containing molecules. nih.gov

In recent decades, the development of new synthetic methods has made a wider variety of substituted oxetanes more accessible. acs.orgthieme-connect.de This has been driven in large part by the recognition of their potential in medicinal chemistry to act as bioisosteres for groups like gem-dimethyl and carbonyls, offering improved properties. acs.orgbeilstein-journals.org The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic method for oxetane synthesis, first reported in 1909. nih.gov More modern approaches include intramolecular etherifications, such as the Williamson ether synthesis, and various ring-closing strategies. acs.orgthieme-connect.de

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(oxetan-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(2-7)6-3-8-4-6/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECVKMZWMSIIDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1COC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxetan 3 Yl Propan 1 Ol and Analogous Oxetanes

Direct Synthetic Routes to 2-(Oxetan-3-yl)propan-1-ol

Precursor-Based Transformations and Reaction Parameters

A common precursor for the synthesis of 3-substituted oxetanes is oxetan-3-one. beilstein-journals.orgnih.gov This ketone can undergo a variety of transformations to introduce the desired carbon framework before or after the formation of the oxetane (B1205548) ring. For the synthesis of this compound, a plausible route involves the reaction of oxetan-3-one with a suitable organometallic reagent, such as an isopropyl Grignard or organolithium reagent, followed by further functional group manipulation.

Another versatile class of precursors are propargylic alcohols, which can be converted into oxetan-3-ones in a one-step gold-catalyzed reaction. nih.govorganic-chemistry.orgorganic-chemistry.org This method provides a practical entry to the oxetane core, which can then be further elaborated. scispace.com

The reaction parameters for these transformations are critical and must be carefully optimized. For instance, in the gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols, the choice of catalyst and acid co-catalyst significantly impacts the yield. organic-chemistry.org

| Precursor | Reagent | Product | Key Parameters |

| Oxetan-3-one | Isopropylmagnesium bromide | 3-isopropyl-oxetan-3-ol | Anhydrous conditions, low temperature |

| Propargylic alcohol | Gold catalyst, N-oxide | Oxetan-3-one | "Open flask" conditions, mild heating |

Diastereoselective and Enantioselective Synthesis

The synthesis of chiral 3-substituted oxetanes, such as the individual enantiomers of this compound, requires stereocontrolled methods. Enantioselective synthesis can be achieved through the use of chiral catalysts or auxiliaries. For instance, the enantioselective reduction of β-halo ketones followed by a Williamson ether cyclization has been used to prepare enantioenriched 2-aryl-substituted oxetanes. acs.org

Asymmetric ring-opening of prochiral 3-substituted oxetanes is another powerful strategy to access highly functionalized chiral building blocks. rsc.orgrsc.org This can be achieved using chiral Brønsted or Lewis acid catalysts. rsc.org For example, (salen)Co(III) complexes have been used to catalyze the intramolecular desymmetrization of 3-substituted oxetanes with excellent enantioselectivity. rsc.org

General Strategies for Oxetane Ring Construction Applicable to 3-Substituted Oxetanes

The construction of the strained four-membered oxetane ring is a key challenge in the synthesis of these compounds. acs.org Several general strategies have been developed, primarily involving intramolecular cyclization reactions. nih.govmagtech.com.cn

Intramolecular Cyclization Approaches

Intramolecular cyclization is the most common method for forming the oxetane ring. acs.orgnih.gov These reactions typically involve the formation of either a carbon-oxygen or a carbon-carbon bond to close the four-membered ring.

The intramolecular Williamson ether synthesis is a widely used method for constructing the oxetane ring. acs.orgbeilstein-journals.orgthieme-connect.debyjus.comwikipedia.org This reaction involves the nucleophilic attack of an alkoxide on a carbon bearing a good leaving group, typically a halide or a sulfonate ester, in a 1,3-relationship. acs.orgbyjus.comwikipedia.org The synthesis of the 1,3-difunctionalized acyclic precursor is a critical step and often requires a multi-step sequence. nih.govacs.org

The success of the Williamson etherification for oxetane synthesis is highly substrate-dependent, as competing side reactions such as elimination can occur. acs.orgbeilstein-journals.org The choice of base, solvent, and reaction temperature are crucial parameters to optimize the yield of the desired oxetane. byjus.com

Table of Reaction Conditions for Intramolecular Williamson Etherification:

| Substrate | Base | Solvent | Leaving Group | Yield (%) |

| 3-bromo-1-propanol | Sodium Hydride | THF | Bromide | Moderate |

| 1,3-diol derived tosylate | Potassium Hydroxide | t-BuOH | Tosylate | Good |

While less common than C-O bond forming cyclizations, intramolecular C-C bond formation offers an alternative approach to the oxetane ring. acs.orgbeilstein-journals.orgmagtech.com.cn One such strategy involves a rhodium-catalyzed O-H insertion followed by a C-C bond-forming cyclization to produce a variety of substituted oxetanes. nih.gov This method allows for the synthesis of di-, tri-, and tetrasubstituted oxetanes with pendant functional groups. nih.gov The reaction proceeds under mild conditions and provides access to a diverse range of oxetane structures. nih.gov

[2+2] Photocycloaddition Reactions (Paternò–Büchi Reaction)

The Paternò–Büchi reaction is a powerful photochemical method for the synthesis of oxetanes, involving the [2+2] cycloaddition of a carbonyl compound and an alkene upon UV or visible light irradiation. lscollege.ac.innih.govrsc.org This reaction proceeds via the excited state of the carbonyl compound, which adds to the ground-state alkene to form a diradical intermediate that subsequently cyclizes to the oxetane ring. nih.gov

The regioselectivity and stereoselectivity of the Paternò–Büchi reaction are influenced by several factors, including the nature of the carbonyl compound and the alkene, the solvent, and the reaction temperature. rsc.org For the synthesis of oxetanes analogous to this compound, a potential strategy would involve the photocycloaddition of an appropriate aldehyde or ketone with a substituted alkene. However, the substrate scope can be limited, and often, aromatic carbonyls and electron-rich alkenes are required for efficient reaction. nih.gov Recent advancements have focused on expanding the scope of this reaction through the use of photosensitizers and visible light, which allows for milder reaction conditions. mdpi.com

Table 1: Examples of Paternò–Büchi Reactions for the Synthesis of Substituted Oxetanes

| Carbonyl Compound | Alkene | Product | Yield (%) | Reference |

| Benzaldehyde | 2-Methyl-2-butene | Mixture of isomers | - | lscollege.ac.in |

| Acetone | Ethyl vinyl ether | Mixture of regioisomers | - | nih.gov |

| Benzophenone | Furan | Bicyclic oxetane | - | lscollege.ac.in |

Transition Metal-Catalyzed Formal Cycloadditions

Transition metal-catalyzed formal [2+2] cycloadditions provide an alternative to photochemical methods for oxetane synthesis. These reactions typically involve the reaction of an enolate or enol ether with a carbonyl compound under the influence of a Lewis acid catalyst. acs.org Mikami and coworkers developed a catalytic asymmetric synthesis of 2-trifluoromethyloxetanes from trifluoropyruvate and silyl (B83357) enol ethers using a chiral copper(II) complex. acs.org This method offers high yields and excellent control over both diastereoselectivity and enantioselectivity.

The synthesis of 3-substituted oxetanes, which are precursors to compounds like this compound, can be achieved through various transition metal-catalyzed pathways. For instance, rhodium-catalyzed O-H insertion and C-C bond-forming cyclization has been shown to be an efficient strategy for the synthesis of highly substituted oxetanes. nih.gov This method allows for the incorporation of a wide range of functional groups.

Ring Expansion Reactions of Epoxides (e.g., Sulfide Ylide-Mediated Transformations)

The ring expansion of epoxides to oxetanes is a thermodynamically favorable process that offers a valuable synthetic route to the oxetane core. beilstein-journals.org This transformation can be effectively mediated by sulfur ylides, such as dimethyloxosulfonium methylide, in what is known as the Corey-Chaykovsky reaction. illinois.edunih.gov The reaction proceeds via nucleophilic attack of the sulfur ylide on the epoxide, leading to a ring-opened intermediate that subsequently undergoes intramolecular cyclization to form the oxetane, with the expulsion of dimethyl sulfoxide. acs.org

This methodology has been successfully applied to the synthesis of a variety of substituted oxetanes. magtech.com.cn For example, Shibasaki and coworkers developed an enantioselective synthesis of 2,2-disubstituted oxetanes through an asymmetric Corey-Chaykovsky epoxidation followed by a ring expansion of the resulting chiral epoxides. acs.org

Carbon-Hydrogen Bond Functionalization for Oxetane Synthesis from Alcohol Substrates

Recent advancements in synthetic methodology have led to the development of novel strategies for oxetane synthesis that involve the functionalization of C-H bonds. A notable example is the direct conversion of unactivated sp³ alcohols into oxetanes. nih.govacs.orgresearchgate.net This approach typically involves the generation of a radical at the α-position to the alcohol via a hydrogen atom transfer (HAT) process. nih.gov The resulting radical then participates in a series of steps, often involving addition to an alkene and subsequent intramolecular cyclization, to yield the oxetane ring. nih.gov

This method is particularly attractive as it allows for the synthesis of complex oxetane structures from readily available alcohol starting materials and can be applied in late-stage functionalization of complex molecules. nih.govacs.org The reaction conditions are generally mild, often employing photoredox catalysis. nih.gov

Post-Cyclization Functionalization of Oxetane Scaffolds towards this compound

The functionalization of a pre-formed oxetane ring is a key strategy for the synthesis of specifically substituted oxetanes like this compound. Oxetan-3-one is a versatile and commercially available building block that serves as a common precursor for a wide range of 3-substituted oxetanes. beilstein-journals.orgnih.govscispace.comorganic-chemistry.orgorganic-chemistry.org

Selective Hydroxyl Functionalization of Primary Alcohols

While the target molecule, this compound, contains a primary alcohol, methods for the selective functionalization of primary alcohols on an oxetane scaffold are relevant for the synthesis of more complex analogs. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to allow for nucleophilic substitution reactions. Alternatively, oxidation of the primary alcohol to an aldehyde would open up a plethora of subsequent transformations, including Wittig reactions, Grignard additions, and reductive aminations. The challenge in these transformations lies in the potential for the strained oxetane ring to undergo ring-opening under harsh reaction conditions. chemrxiv.org Therefore, mild reaction conditions are crucial.

Manipulation of Ketone Precursors to the Propan-1-ol Moiety

A plausible synthetic route to this compound involves the manipulation of the ketone functionality in oxetan-3-one. This can be achieved through a two-step sequence involving a carbon-carbon bond-forming reaction followed by a reduction or hydroboration-oxidation.

One potential approach is the Wittig reaction . masterorganicchemistry.com Reaction of oxetan-3-one with a phosphorus ylide, such as ethyltriphenylphosphonium bromide, would yield 3-ethylideneoxetane. Subsequent hydroboration-oxidation of the exocyclic double bond would then provide the desired primary alcohol, this compound, with anti-Markovnikov regioselectivity. wikipedia.orgwvu.edumasterorganicchemistry.com

Table 2: Proposed Synthetic Route via Wittig Reaction and Hydroboration-Oxidation

| Step | Reactant 1 | Reactant 2 | Product | Key Transformation |

| 1 | Oxetan-3-one | Ethyltriphenylphosphonium bromide | 3-Ethylideneoxetane | Wittig olefination |

| 2 | 3-Ethylideneoxetane | 1. BH₃•THF; 2. H₂O₂, NaOH | This compound | Hydroboration-oxidation |

Another viable method is the use of a Grignard reaction . organic-chemistry.org The addition of an ethylmagnesium halide to oxetan-3-one would be expected to form a tertiary alcohol, 3-ethyl-oxetan-3-ol. However, it has been reported that the reaction of Grignard reagents with certain oxetan-3-ones can lead to rearrangement products. rsc.orgrsc.org A more controlled approach would be to first perform a one-carbon homologation of oxetan-3-one to oxetane-3-carbaldehyde. researchgate.net Subsequent reaction of this aldehyde with a methyl Grignard reagent would yield a secondary alcohol, which could then be oxidized and subjected to another Grignard reaction or a Wittig olefination followed by reduction to achieve the target primary alcohol. Given the complexities, the Wittig-hydroboration sequence appears to be a more direct and predictable route.

Chemical Reactivity and Transformation Mechanisms of 2 Oxetan 3 Yl Propan 1 Ol

Oxetane (B1205548) Ring-Opening Reactions

The most characteristic transformations of 2-(oxetan-3-yl)propan-1-ol involve the cleavage of the oxetane ring. These reactions can be initiated by cationic, nucleophilic, or acid-catalyzed pathways, each leading to distinct products and mechanistic routes.

Cationic ring-opening polymerization (CROP) is a prominent reaction pathway for oxetanes, leading to the formation of polyethers. This process is driven by the relief of the ring strain.

The initiation of CROP in oxetane derivatives can be achieved through various catalytic systems, most notably photo-initiators and Lewis acids.

Photo-initiated Systems: Onium salts, such as diaryliodonium and triarylsulfonium salts, are highly effective photo-initiators for the CROP of oxetanes. tandfonline.com Upon exposure to UV radiation, these salts undergo photolysis to generate a Brønsted acid (H⁺), which serves as the true initiating species. For instance, the photopolymerization of 3,3-disubstituted oxetanes has been effectively initiated using (4-n-pentadecyloxyphenyl)phenyliodonium hexafluoroantimonate. tandfonline.com The process begins with the protonation of the oxetane oxygen, forming a secondary oxonium ion.

Lewis Acids: Lewis acids like boron trifluoride (BF₃), often in combination with a co-catalyst or proton source like water or methanol, are also potent initiators for oxetane polymerization. The Lewis acid coordinates with the oxygen atom of the oxetane ring, polarizing the C-O bonds and facilitating nucleophilic attack by another monomer molecule. researchgate.net

Table 1: Common Initiator Systems for Cationic Ring-Opening Polymerization of Oxetanes

| Initiator Type | Examples | Mechanism of Action |

|---|---|---|

| Photo-initiators | Diaryliodonium salts (e.g., IOC-15 SbF₆), Triarylsulfonium salts | Photolysis generates a strong Brønsted acid that protonates the oxetane oxygen. |

| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂), Tin tetrachloride (SnCl₄) | Coordination with the oxetane oxygen activates the ring for nucleophilic attack. |

| Brønsted Acids | Triflic acid (CF₃SO₃H), Sulfuric acid (H₂SO₄) | Direct protonation of the oxetane oxygen to form a reactive oxonium ion. |

The CROP of 3-substituted oxetanes exhibits distinct kinetic characteristics. A notable feature is the presence of a significant induction period, particularly in photopolymerizations, which is then followed by a very rapid and exothermic polymerization phase. radtech.orgtandfonline.com

This behavior is attributed to the mechanism of chain growth. The initially formed secondary oxonium ion rapidly reacts with another monomer molecule. tandfonline.com In the case of 3,3-disubstituted oxetanes, this leads to the formation of a relatively stable cyclic tertiary oxonium ion. radtech.orgtandfonline.com The ring-opening of this stable intermediate is the rate-determining step of the polymerization. radtech.org Once this energy barrier is overcome, often accelerated by the exothermicity of the reaction, the polymerization proceeds very quickly as a propagating front. radtech.orgtandfonline.com The chain propagates via nucleophilic attack of the monomer's oxygen atom on the α-carbon of the active oxonium ion at the growing polymer chain end.

The nature of the substituent at the 3-position of the oxetane ring significantly impacts the polymerization process. For this compound, the -CH₂CH(CH₃)OH group exerts both steric and electronic effects.

Steric Effects: The bulkiness of the 3-substituent can influence the rate of polymerization and the approach of the incoming monomer. Larger substituents can increase ring strain, potentially increasing reactivity, but may also sterically hinder the propagation step. illinois.edu

Electronic Effects: The electronic nature of the substituent affects the basicity of the oxetane oxygen. The presence of the electron-donating alkyl group in the propanol (B110389) substituent increases the nucleophilicity of the oxetane oxygen, facilitating initiation by protonation or coordination with a Lewis acid.

Functional Group Effects: The primary hydroxyl group on the substituent of this compound can participate in side reactions. It can act as a chain transfer agent by reacting with the propagating cationic center, potentially limiting the molecular weight of the resulting polymer. It may also influence the physical properties of the final polyether, for example by providing sites for hydrogen bonding.

The oxetane ring in this compound can also be opened by nucleophiles. Compared to epoxides, oxetanes are less reactive towards nucleophiles and often require activation by a Lewis or Brønsted acid. researchgate.netrsc.org The ring-opening provides access to highly functionalized three-carbon building blocks. rsc.orgrsc.org

The regioselectivity of the nucleophilic attack is governed by both steric and electronic factors. magtech.com.cn

Under neutral or basic conditions , strong nucleophiles typically attack the less sterically hindered α-carbon atoms (C2 or C4) of the oxetane ring in a classic SN2 mechanism. magtech.com.cn For this compound, this would result in the formation of a 1,3-diol derivative where the nucleophile is attached to a primary carbon.

Under acidic conditions , the oxetane oxygen is protonated, and the reaction may proceed with more SN1 character. This allows weaker nucleophiles to attack, and the regioselectivity may be altered, although attack at the primary carbons is still generally favored for 3-substituted oxetanes. magtech.com.cn

Asymmetric ring-opening of 3-substituted oxetanes using chiral catalysts and various nucleophiles has been developed as a method to synthesize chiral, functionalized molecules. rsc.orgacs.org

In the presence of Brønsted or Lewis acids, this compound is susceptible to ring-opening and potential degradation. Even mild acids can catalyze the decomposition of oxetanes. wikipedia.org The reaction is initiated by the protonation or coordination of the oxetane oxygen, which significantly weakens the C-O bonds and activates the ring towards cleavage.

The outcome of the acid-catalyzed reaction depends on the reaction conditions and the nucleophiles present.

Hydrolysis: In the presence of water and an acid catalyst, the oxetane ring will be hydrolyzed to afford a 1,3-diol. For this compound, this would yield 2-(2,4-dihydroxybutyl)propan-1-ol.

Isomerization: In the absence of a strong external nucleophile, acid catalysis can lead to intramolecular rearrangement. For example, oxetanes can isomerize to form allyl alcohols. wikipedia.org

Reaction with other nucleophiles: In the presence of other nucleophiles like alcohols, acid catalysis facilitates the formation of 3-alkoxy-1-propanol derivatives.

Intramolecular Reactions: The hydroxyl group of the propanol substituent in this compound could potentially act as an intramolecular nucleophile under acidic conditions, leading to the formation of a cyclic ether, although this would depend on the relative stability of the resulting ring system. Some oxetane-carboxylic acids have been shown to isomerize into lactones without external catalysis, a reaction often facilitated by acids. acs.org

Table 2: Summary of Ring-Opening Reactions for 3-Substituted Oxetanes

| Reaction Type | Catalyst/Initiator | Typical Nucleophile/Reagent | Primary Product Type | Key Characteristics |

|---|---|---|---|---|

| Cationic Polymerization | Photo-initiators, Lewis Acids | Monomer | Polyether | Proceeds via oxonium ion; often shows an induction period followed by rapid polymerization. radtech.orgtandfonline.com |

| Nucleophilic Opening | Lewis/Brønsted Acids (often required) | Strong Nucleophiles (e.g., RLi, RMgX, R₂CuLi, thiols) | 1,3-Functionalized Propanol | Regioselectivity depends on conditions; SN2 attack at less hindered carbon is common. researchgate.netmagtech.com.cn |

| Acid-Catalyzed Hydrolysis | Brønsted Acids (e.g., H₂SO₄, HCl) | Water | 1,3-Diol | Ring protonation followed by nucleophilic attack of water. |

| Acid-Catalyzed Isomerization | Non-nucleophilic Acids | None (internal rearrangement) | Allyl Alcohol | Occurs in the absence of a suitable nucleophile to trap the intermediate. wikipedia.org |

Cationic Ring-Opening Polymerization (CROP) of Oxetane Derivatives

Reactivity Profiles of the Primary Alcohol Functionality in this compound

The primary alcohol in this compound is a versatile handle for a range of chemical modifications. Its reactivity is influenced by the presence of the neighboring oxetane ring, which can affect reaction conditions and selectivity.

Novel Methods for Selective Hydroxyl Group Derivatization

Selective derivatization of the primary hydroxyl group in the presence of the oxetane ring is crucial for the synthesis of more complex molecules. A variety of modern synthetic methods can be employed for this purpose, often requiring mild conditions to avoid unintended ring-opening of the oxetane.

Etherification and Esterification: Standard etherification protocols, such as the Williamson ether synthesis, can be applied. acs.org However, care must be taken to use non-acidic conditions to prevent acid-catalyzed ring opening of the oxetane. nih.gov For instance, the use of a strong base like sodium hydride followed by an alkyl halide at moderate temperatures allows for the selective formation of ethers. Similarly, esterification can be achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine.

Silylation: The primary alcohol can be readily protected as a silyl (B83357) ether using common silylating agents such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl) in the presence of a base like imidazole. These protecting groups are generally stable under a wide range of reaction conditions and can be selectively removed when needed.

Data on Selective Derivatization Reactions:

| Reagent/Conditions | Product Type | Comments |

| NaH, R-X | Ether | Standard Williamson etherification; requires careful temperature control. |

| Acyl chloride, Et3N | Ester | Generally high-yielding and selective. |

| TBSCl, Imidazole | Silyl Ether | Efficient protection of the primary alcohol. |

Deoxygenative Functionalization Reactions of Alcohols

The removal of the hydroxyl group and its replacement with other functionalities, known as deoxygenative functionalization, is a powerful tool in organic synthesis. For a molecule like this compound, this transformation would lead to a propyl-substituted oxetane.

Barton-McCombie Deoxygenation: A classic method for the deoxygenation of alcohols is the Barton-McCombie reaction. This involves the conversion of the alcohol to a thiocarbonyl derivative, typically a xanthate or a thionocarbonate, followed by a radical-mediated reduction using a tin hydride reagent like tributyltin hydride (Bu3SnH) or a less toxic alternative. The reaction proceeds under neutral conditions, which are compatible with the oxetane ring.

Electrochemical Methods: More recently, electrochemical methods for the deoxygenative functionalization of alcohols have been developed. These methods often involve the in-situ activation of the alcohol as a silyl ether, followed by electrochemical reduction to generate a carbanion, which can then be trapped by various electrophiles. nih.gov This approach offers a mild and versatile alternative to traditional methods.

Radical Alkylation and Arylation Reactions involving the Alcohol Moiety

Recent advances in photoredox catalysis have enabled the direct use of alcohols as coupling partners in C-C bond-forming reactions. These methods typically involve the generation of an alkyl radical from the alcohol, which can then participate in various coupling reactions.

Deoxygenative Arylation: Palladium-catalyzed cross-coupling reactions can be employed for the arylation of propan-1-ol derivatives. rsc.orgresearchgate.net In the context of this compound, this would involve the conversion of the alcohol to a suitable leaving group, followed by coupling with an aryl boronic acid or a related organometallic reagent.

Radical C-H Functionalization: It is also possible to form oxetanes from alcohols via radical C-H functionalization. nih.govacs.org This type of reaction, while not a direct functionalization of the alcohol group itself, highlights the potential for radical-mediated transformations in molecules containing both functionalities.

Synergistic and Competitive Reactivity between the Oxetane Ring and the Alcohol Group

The close proximity of the primary alcohol and the oxetane ring in this compound can lead to unique reactivity where both functional groups participate. This can manifest as either synergistic reactivity, where the two groups cooperate in a transformation, or competitive reactivity, where they vie for reaction at a common reagent.

Intramolecular Ring-Opening: Under certain conditions, the primary alcohol can act as an intramolecular nucleophile, leading to the ring-opening of the oxetane. This process is typically promoted by acid or Lewis acid catalysis, which activates the oxetane oxygen for nucleophilic attack. The outcome of such a reaction would be the formation of a substituted tetrahydrofuran (B95107) derivative. For example, treatment with a Brønsted acid could lead to the formation of a 2-(tetrahydrofuran-2-yl)propan-1-ol derivative. nih.gov

Competitive Reactions: When subjected to reagents that can react with both alcohols and ethers, a competition between the two functional groups can be observed. For instance, strong Lewis acids can coordinate to both the alcohol oxygen and the oxetane oxygen, potentially leading to a mixture of products arising from reactions at either site. The selectivity of such reactions would be dependent on the specific reagent, solvent, and reaction conditions.

Reactivity Comparison:

| Reaction Condition | Likely Site of Reaction | Product Type |

| Strong Base, Alkyl Halide | Primary Alcohol | Ether |

| Acid Catalysis | Oxetane Ring (intramolecular attack by alcohol) | Tetrahydrofuran derivative |

| Strong Oxidizing Agent | Primary Alcohol | Carboxylic Acid |

| Mild Oxidizing Agent | Primary Alcohol | Aldehyde |

Computational and Theoretical Investigations of 2 Oxetan 3 Yl Propan 1 Ol and Oxetane Systems

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the mechanisms of reactions involving the strained oxetane (B1205548) ring. A primary focus of this research has been on ring-opening processes, which are characteristic reactions of this heterocyclic system.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and, consequently, to study chemical reactions. DFT calculations have been applied to analyze the transition states of oxetane ring-opening reactions, particularly in the context of cationic ring-opening polymerization.

Studies using the B3LYP functional have shown that the polymerization of oxetane is initiated by the attack of an oxygen atom from one oxetane molecule on an α-carbon atom of a protonated oxetane (an oxetane cation). rsc.org The transition state geometries for each step of the polymerization are reported to be very similar to the geometry of their corresponding reactants. rsc.org For instance, in the dimerization of oxetane, the distance between the oxygen of the attacking oxetane and the carbon of the oxetane cation decreases from 0.283 nm in the reactant complex to 0.222 nm in the transition state, and finally to 0.150 nm in the resulting polymer intermediate. rsc.org Concurrently, the C–C–C bond angle within the ring of the attacked cation changes from 90.75° in the reactant complex to 94.30° in the transition state, eventually increasing to 109.63° in the ring-opened product, reflecting the change from a strained four-membered ring to a more stable, open-chain polyether structure. rsc.org DFT calculations have also been employed to investigate different potential transition states in ring-opening copolymerization reactions involving oxetane. researchgate.net

| Parameter | Reactant Complex | Transition State (TS) | Product (Intermediate) |

| O---C Distance | 0.283 nm | 0.222 nm | 0.150 nm |

| C–C–C Bond Angle | 90.75° | 94.30° | 109.63° |

Data sourced from computational studies on oxetane polymerization. rsc.org

Ab initio (from first principles) calculations, such as Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for studying reaction energetics. rsc.org These methods have been used alongside DFT to investigate the ring-opening polymerization of oxetane. rsc.org

| Polymerization Step | Activation Energy (Forward) | Activation Energy (Backward) |

| Dimerization (2 units) | ~3 kJ mol⁻¹ | ~105 kJ mol⁻¹ |

| Trimerization (3 units) | ~24 kJ mol⁻¹ | ~95 kJ mol⁻¹ |

| Tetramerization (4 units) | ~33 kJ mol⁻¹ | ~108 kJ mol⁻¹ |

Data sourced from computational studies on oxetane polymerization. rsc.org

Molecular Orbital and Electronic Structure Analysis

The electronic structure and molecular orbitals of oxetane systems are key to understanding their reactivity. The strained C–O–C bond angle in the oxetane ring exposes the oxygen's lone pair of electrons, making it an effective Lewis base and hydrogen-bond acceptor. acs.orgbeilstein-journals.org Theoretical studies have analyzed the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—to explain the reaction mechanism of ring-opening polymerization. rsc.org

In the cationic polymerization process, the reaction is driven by the interaction between the HOMO of the neutral oxetane molecule and the LUMO of the oxetane cation. rsc.org The calculations show that the polymerization proceeds via the oxygen atom of the neutral oxetane (where the HOMO is localized) attacking the α-carbon atoms of the oxetane cation (where the LUMO is localized). rsc.org This interaction is consistent with the symmetrical changes observed in the frontier molecular orbitals during the reaction. rsc.org Analysis of the molecular orbitals in related systems, such as oxetene, has also been performed to understand the pericyclic versus pseudopericyclic nature of electrocyclic ring-opening reactions, highlighting the crucial role of the oxygen lone pair electrons in the reaction pathway. nih.gov

Conformational Analysis and Stereochemical Behavior

The four-membered oxetane ring is not planar but exists in a puckered conformation to alleviate torsional strain from eclipsing hydrogen atoms. acs.org The degree of puckering can be influenced by the substituents on the ring. acs.org For unsubstituted oxetane, X-ray crystallography has determined specific structural parameters that define its puckered nature. acs.org The introduction of a substituent, such as the 2-hydroxypropyl group in 2-(Oxetan-3-yl)propan-1-ol, would be expected to influence the ring's puckering angle and the preferred conformation of the side chain.

Computational studies on various alicyclic ethers have identified different isomers and their relative energies. researchgate.net For substituted oxetanes, the conformational preference can have a significant impact on the molecule's physical and biological properties. For example, incorporating an oxetane ring into an aliphatic chain can favor synclinal (gauche) arrangements over antiplanar (anti) arrangements. researchgate.netmagtech.com.cn In 3-aryl-substituted oxetanes, the steric requirements of the oxetane ring can cause the aryl substituent to adopt a twisted conformation relative to the ring, conferring increased three-dimensionality to the molecule compared to analogous ester structures. rsc.org This inherent structural rigidity and defined conformational preference are key features that make oxetanes attractive motifs in medicinal chemistry. nih.govacs.org

| Property | Value |

| C–O Bond Length | 1.46 Å |

| C–C Bond Length | 1.53 Å |

| C–O–C Bond Angle | 90.2° |

| C–C–O Bond Angle | 92.0° |

| C–C–C Bond Angle | 84.8° |

Data from X-ray crystallography at 90 K. acs.org

Applications in Advanced Organic Synthesis and Materials Science

2-(Oxetan-3-yl)propan-1-ol as a Versatile Building Block in Complex Molecule Synthesis

The strained four-membered ring of oxetanes provides a unique combination of stability under certain conditions and reactivity for controlled chemical transformations, making them attractive intermediates in synthesis. acs.org Compounds like this compound serve as versatile building blocks, offering multiple reaction sites for the construction of more complex molecular architectures. researchgate.netresearchgate.net

The structure of this compound offers two primary points for chemical modification: the primary hydroxyl group and the oxetane (B1205548) ring itself. The hydroxyl group can undergo standard alcohol reactions such as oxidation, esterification, or etherification, allowing for its seamless integration into larger molecules. This versatility enables chemists to append the oxetanylpropyl moiety to a wide range of chemical scaffolds, from small drug-like fragments to complex natural products. semanticscholar.org

The synthesis of functionalized oxetanes often relies on key precursors like oxetan-3-one, which can be prepared in a single step from readily available propargylic alcohols. organic-chemistry.orgnih.gov Derivatives of oxetan-3-one are instrumental in creating a diverse array of 3-substituted oxetanes. chemrxiv.org The strategic incorporation of the oxetane ring can introduce desirable properties into a target molecule, such as improved solubility and metabolic stability. rsc.org For instance, the oxetane unit can be used to replace other groups to fine-tune the physicochemical profile of a lead compound in drug discovery. nih.gov

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. nih.govchimia.ch This approach allows for the rapid generation of analogues to optimize pharmacological properties without resorting to a full de novo synthesis for each new compound. nih.gov

The introduction of an oxetane motif during LSF can significantly modulate a molecule's biological characteristics. nih.gov For example, appending an oxetane-containing fragment can improve metabolic stability, enhance aqueous solubility, or alter the basicity of nearby functional groups. acs.orgenamine.net The development of robust synthetic methods, including those for C-H functionalization, has expanded the toolkit for LSF, enabling the precise installation of fragments like the oxetanylpropyl group derived from this compound into complex bioactive scaffolds. nih.govnih.gov This capability is crucial for expediting the optimization of molecular properties in drug development programs. researchgate.net

Molecular Design Principles Utilizing Oxetane Motifs

The oxetane ring is increasingly utilized as a design element in medicinal chemistry due to its unique structural and electronic properties. acs.orgnih.gov It is a small, polar, non-planar motif that can profoundly influence a molecule's properties, including its shape, polarity, and interaction with biological targets. acs.orgnih.gov

A key application of the oxetane motif is its role as a bioisostere—a substituent that can replace another group in a biologically active molecule without significantly altering its desired biological activity, while potentially improving its physicochemical or pharmacokinetic properties. researchgate.net Oxetanes have been successfully employed as bioisosteric replacements for gem-dimethyl groups and carbonyl groups. acs.orgnih.govnih.gov

gem-Dimethyl Group Replacement : Replacing a gem-dimethyl group with an oxetane can block metabolic weak spots while avoiding the increase in lipophilicity associated with the alkyl group. acs.org This substitution often leads to a significant increase in aqueous solubility and metabolic stability. researchgate.netenamine.net

Carbonyl Group Replacement : The oxetane ring possesses a dipole moment and hydrogen bond accepting capabilities comparable to a carbonyl group. nih.gov This allows it to serve as a more stable and three-dimensional surrogate for metabolically labile ketones, esters, or amides, potentially improving compound stability and oral bioavailability. researchgate.netresearchgate.net

| Functional Group | Oxetane Bioisostere | Key Property Changes upon Replacement | References |

|---|---|---|---|

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Increases aqueous solubility, improves metabolic stability, decreases lipophilicity. | researchgate.netacs.org |

| Carbonyl (Ketone) | 3-Substituted Oxetane | Improves metabolic stability, increases three-dimensionality while maintaining H-bonding ability. | nih.govacs.orgnih.gov |

The presence of the oxetane can alter the conformational preferences of adjacent acyclic chains, favoring specific spatial arrangements. researchgate.net Furthermore, the oxygen atom in the oxetane ring is a competent hydrogen bond acceptor, a feature that can be exploited to form or enhance interactions with biological targets. acs.orgnih.gov Studies have shown that replacing other cyclic ethers with an oxetane ring can lead to improved biological activity due to these unique structural and electronic contributions. rsc.org However, in some contexts, such as within an alpha-helical peptide, the introduction of an oxetane can also disrupt local secondary structure by introducing a kink. rsc.org

Development of Oxetane Derivatives for Polymer Chemistry and Functional Materials

Beyond medicinal chemistry, oxetane derivatives are valuable monomers for the synthesis of functional polymers. oup.com Polyoxetanes, which are polyethers with a repeating oxetane unit, are typically synthesized through cationic ring-opening polymerization. wikipedia.orgresearchgate.net This process is initiated by acids or other cationic species and proceeds due to the relief of the significant ring strain (approximately 107 kJ/mol) in the four-membered ring. wikipedia.org

Monomers for Advanced Photopolymerizable Systems

The compound this compound is a bifunctional monomer with significant potential for application in advanced photopolymerizable systems. Its unique structure, containing both a reactive oxetane ring and a primary hydroxyl group, allows it to serve as a versatile building block in the formulation of UV-curable coatings, adhesives, inks, and 3D printing resins. The oxetane moiety is known for its high reactivity in cationic ring-opening polymerization, which offers several advantages over other polymerization mechanisms. toagoseiamerica.comnagaseamerica.com

Cationic photopolymerization of oxetanes is initiated by the generation of a strong Brønsted or Lewis acid upon UV irradiation of a photoinitiator. toagoseiamerica.com This acid protonates the oxygen atom of the oxetane ring, activating it for nucleophilic attack by another monomer molecule. This process leads to the formation of a growing polymer chain. A key characteristic of oxetane polymerization is that it is not inhibited by oxygen, a common issue in free-radical polymerization. toagoseiamerica.com This allows for curing in ambient atmospheres without the need for inert gas blanketing.

The incorporation of this compound into a photopolymerizable formulation can impart desirable properties to the cured material. The resulting polyether backbone from the ring-opening of the oxetane provides flexibility and toughness. The hydroxyl groups, if not all consumed during the polymerization, can serve as sites for post-curing reactions or improve adhesion to various substrates through hydrogen bonding.

Below is a table summarizing the anticipated properties and polymerization characteristics of this compound in a typical photopolymerizable system.

| Property | Expected Value/Characteristic | Significance |

| Monomer Reactivity | High (following induction period) | The oxetane ring is highly strained and readily undergoes cationic ring-opening polymerization, leading to fast cure speeds. radtech.org |

| Polymerization Mechanism | Cationic Ring-Opening | Not susceptible to oxygen inhibition, allowing for curing in air. toagoseiamerica.com |

| Viscosity | Low to Moderate | Acts as a reactive diluent, reducing the viscosity of formulations containing high molecular weight resins. aronalpha.net |

| Volume Shrinkage | Low | Ring-opening polymerization generally results in lower volume shrinkage compared to the polymerization of acrylic monomers. |

| Adhesion | Excellent | The presence of the hydroxyl group can promote adhesion to a variety of substrates through hydrogen bonding. |

| Flexibility of Cured Polymer | Good | The polyether backbone formed during polymerization imparts flexibility to the cured material. |

| Glass Transition Temp. (Tg) | Moderate | Can be tailored by copolymerization with other monomers. |

Formation of Reactive Oligomers and Resins

The dual functionality of this compound makes it an excellent candidate for the synthesis of reactive oligomers and resins. These oligomers can be designed to have specific properties and are then capable of being further polymerized or cross-linked, often through a secondary curing mechanism. This two-stage curing process is highly advantageous in applications requiring a preliminary, partial cure to fix the material's shape, followed by a final cure to achieve the ultimate material properties.

A prominent application of this dual functionality is in the synthesis of polyurethane-based resins. Polyurethanes are typically formed by the reaction of a polyol with a di- or polyisocyanate. acs.orgrsc.org The primary hydroxyl group of this compound can readily react with an isocyanate group to form a urethane linkage. acs.org By reacting this compound with a diisocyanate, it is possible to create linear or branched oligomers with pendant oxetane groups. These oligomers, often referred to as "oxetane-functionalized polyurethanes," combine the desirable properties of polyurethanes, such as toughness and abrasion resistance, with the reactive nature of the oxetane ring.

These reactive oligomers can then be formulated with a photoinitiator and subjected to UV radiation to initiate the cationic ring-opening polymerization of the pendant oxetane groups. This secondary curing step leads to the formation of a highly cross-linked network, resulting in a thermoset material with excellent mechanical and thermal properties. This approach is particularly useful in the formulation of high-performance coatings, adhesives, and elastomers.

The properties of the final cured material can be precisely controlled by the choice of the diisocyanate and the ratio of reactants used in the synthesis of the oligomer. For example, using an aliphatic diisocyanate will result in a more flexible and UV-stable material, while an aromatic diisocyanate will yield a more rigid and thermally stable polymer.

The table below outlines the characteristics of a hypothetical reactive oligomer synthesized from this compound and a diisocyanate.

| Parameter | Description | Implication for Final Material |

| Oligomer Backbone | Polyurethane | Provides toughness, flexibility, and abrasion resistance. rsc.org |

| Reactive Group | Pendant Oxetane Rings | Allows for secondary UV curing via cationic ring-opening polymerization. nagaseamerica.com |

| Functionality | Di- or multi-functional | The number of oxetane groups per oligomer chain determines the cross-link density of the final cured material. |

| Viscosity | High | Typically requires the use of reactive diluents for processing. |

| Curing Mechanism | Dual-Cure (Step 1: Polyurethane formation; Step 2: Cationic Photopolymerization) | Offers processing advantages, such as a "B-stage" where the material is handleable before final cure. |

| Application Areas | Coatings, Adhesives, Sealants, Elastomers | Suitable for applications requiring high performance and durability. |

Future Research Directions and Emerging Trends

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The synthesis of strained heterocycles like oxetanes has traditionally presented significant challenges. nih.gov However, a strong trend towards green chemistry is driving the development of more sustainable synthetic routes.

Biocatalysis: A promising frontier is the use of enzymes to construct the oxetane (B1205548) ring with high efficiency and stereoselectivity. acs.orgmit.edu Researchers have developed biocatalytic platforms using engineered halohydrin dehalogenases for the enantioselective formation of chiral oxetanes from readily available precursors. acs.orgmit.edu This enzymatic approach operates under mild conditions and can be integrated into one-pot cascade reactions, expanding the synthetic toolbox for creating chiral γ-substituted alcohols. acs.orgmit.edu

C-H Functionalization: Direct C-H functionalization represents a paradigm shift in synthetic efficiency, as it avoids the need for pre-functionalized starting materials. nih.goviwaponline.com Recent methodologies enable the direct conversion of unactivated sp³ alcohols into oxetanes through photoredox-catalyzed hydrogen atom transfer (HAT). nih.govacs.org This strategy is not only atom-economical but also applicable to the late-stage functionalization of complex molecules, offering a streamlined route to novel oxetane derivatives. nih.gov The use of affordable organic photocatalysts further enhances the sustainability of these methods. nih.gov

Flow Chemistry: Continuous flow technology offers significant advantages in safety, scalability, and control over reaction parameters for oxetane synthesis. researchgate.netgcande.orgacs.org By enabling the generation and immediate use of highly reactive or unstable intermediates, such as 3-oxetanyllithium, flow reactors open up new synthetic possibilities that are challenging or impossible in traditional batch processes. acs.orgresearchgate.net This technology is particularly suited for managing the exothermic nature of some cyclization reactions and for improving the yield and selectivity of oxetane formation. researchgate.netgcande.org

| Sustainable Methodology | Key Advantages | Potential Application for 2-(Oxetan-3-yl)propan-1-ol Synthesis |

|---|---|---|

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. acs.orgmit.edu | Enantioselective synthesis of chiral this compound. |

| Photoredox C-H Functionalization | High atom economy, avoids pre-functionalization, applicable to complex molecules. nih.govacs.org | Direct synthesis from a simple alcohol precursor via intramolecular cyclization. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions, generation of unstable intermediates. acs.orgresearchgate.net | Safe and scalable production; use of reactive intermediates for derivatization. |

Exploration of Underexplored Reactivity and Catalysis Modes for Oxetane Compounds

Beyond their synthesis, the unique reactivity of the strained oxetane ring is a fertile area for future investigation. Harnessing this reactivity can lead to the development of novel transformations and molecular scaffolds.

Novel Catalytic Cycles: The discovery of new catalytic modes for both the formation and functionalization of oxetanes is a key research direction. Gold-catalyzed cyclization of propargylic alcohols to form oxetan-3-ones, for example, proceeds through α-oxo gold carbene intermediates, representing a novel approach to constructing the strained ring. bath.ac.uk Further exploration of transition metal catalysis could unlock new reaction pathways for synthesizing and modifying oxetane compounds.

Organometallic Intermediates: The generation of previously inaccessible organometallic oxetane species, such as 3-oxetanyllithium, opens a new chapter in their functionalization. acs.orgresearchgate.net While highly unstable in batch conditions, these nucleophilic intermediates can be generated and trapped with a wide range of electrophiles using cryogenic flow chemistry, enabling the synthesis of novel 3-substituted oxetanes that are otherwise difficult to access. researchgate.net

Leveraging Artificial Intelligence and Machine Learning for Predictive Synthesis and Reactivity

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and discovery by providing powerful predictive tools. gcande.orgwiley.com

Reactivity and Selectivity Prediction: ML models can predict the outcome of chemical reactions, including regioselectivity and stereoselectivity. researchgate.netnih.gov For instance, machine learning has been successfully applied to predict the regioselectivity of C-H functionalization in heterocyclic compounds. researchgate.netnih.gov Such models could be trained to predict the most reactive sites on the this compound scaffold for further functionalization or to anticipate the outcomes of ring-opening reactions under various conditions.

Optimization of Reaction Conditions: AI algorithms can rapidly screen vast parameter spaces to identify optimal reaction conditions (e.g., catalyst, solvent, temperature), accelerating process development and improving yields. acs.orgmdpi.com This is particularly valuable for complex transformations like photocatalytic reactions, where the interplay between multiple components determines the reaction's efficiency. acs.orgoup.com

| AI/ML Application | Function | Relevance to Oxetane Chemistry |

|---|---|---|

| Retrosynthesis Planning | Proposes synthetic routes to a target molecule. researchgate.netnih.gov | Designs efficient, novel synthetic pathways to this compound. |

| Reactivity Prediction | Predicts reaction outcomes, such as regioselectivity. nih.gov | Identifies likely sites of functionalization on the oxetane ring or side chain. |

| Reaction Optimization | Identifies optimal catalysts, reagents, and conditions. acs.orgmdpi.com | Accelerates the development of high-yield syntheses for oxetane derivatives. |

| Catalyst & Molecule Design | Screens virtual libraries to identify novel catalysts or molecules with desired properties. wiley.comnih.gov | Designs new catalysts for oxetane synthesis or novel oxetane architectures. |

Design and Synthesis of Novel Oxetane-Containing Architectures with Tailored Reactivity

The incorporation of the oxetane motif into more complex molecular architectures is a major driver of current research, aimed at creating compounds with finely tuned properties and functions.

Novel Building Blocks: There is a continuous effort to develop new, functionalized oxetane building blocks for use in medicinal chemistry and materials science. wiley.comnih.gov The synthesis of diverse 3,3-disubstituted oxetanes, for example, provides access to a wider range of molecular shapes and properties. nih.gov

Late-Stage Functionalization: A key trend is the development of methods that allow for the introduction of the oxetane ring at a late stage in a synthetic sequence. nih.gov This enables the modification of complex, biologically active molecules to improve their physicochemical properties without requiring a complete redesign of the synthesis. nih.govacs.org

Spirocyclic and Fused Systems: The creation of spirocyclic and fused-ring systems containing an oxetane is another active area of research. These rigid, three-dimensional structures are of great interest in drug discovery for their ability to explore new regions of chemical space. nih.gov Methods for constructing novel motifs, such as oxetane/oxirane or oxetane/tetrahydrofuran (B95107) systems, expand the structural diversity available to chemists. acs.org

Q & A

Q. What are the common synthetic routes for preparing 2-(Oxetan-3-yl)propan-1-ol, and what key reaction parameters must be controlled?

- Methodological Answer : Synthesis typically involves introducing the oxetane ring via nucleophilic substitution or coupling reactions. For example, oxetane derivatives are often synthesized using epoxide ring-opening strategies or by reacting oxetan-3-yl amines with alkyl halides. In pharmaceutical contexts, oxetane-containing intermediates are coupled with alcohols or amines under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to preserve the oxetane ring’s stability . Key parameters include temperature (maintained below 80°C to prevent ring degradation), pH (neutral to slightly basic), and stoichiometric ratios to avoid side reactions. Catalytic methods using palladium or copper may enhance selectivity for oxetane functionalization .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The oxetane ring protons (δ ~4.5–5.0 ppm) and quaternary carbon (δ ~80–85 ppm) are diagnostic. The propanol chain shows distinct methylene/methyl splitting patterns (e.g., -CH2-OH at δ ~3.5–3.7 ppm) .

- IR Spectroscopy : Hydroxyl (-OH) stretching (~3200–3600 cm⁻¹) and oxetane ring vibrations (~980–1050 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 118 for C₆H₁₂O₂) and fragmentation patterns (e.g., loss of H₂O or oxetane ring cleavage) validate the structure .

Q. What are the stability considerations and recommended storage conditions for this compound under laboratory conditions?

- Methodological Answer : The compound is sensitive to moisture and oxidative degradation. Store at 2–8°C in airtight, amber glass containers under nitrogen or argon to prevent hydrolysis of the oxetane ring. Avoid exposure to strong acids/bases, which can induce ring-opening reactions. Stability testing via accelerated aging (40°C/75% RH for 1–3 months) and periodic HPLC analysis is recommended to monitor purity .

Advanced Research Questions

Q. How does the oxetane ring in this compound influence its reactivity in nucleophilic substitution reactions compared to non-cyclic ether analogs?

- Methodological Answer : The oxetane ring’s angle strain (≈80° C-C-O bond angles) increases its susceptibility to nucleophilic attack compared to linear ethers (e.g., THF). Computational studies (DFT or MD simulations) can quantify ring strain energy (~20–25 kcal/mol) and predict regioselectivity in ring-opening reactions. Experimental validation involves kinetic studies under varying conditions (e.g., SN2 vs. SN1 mechanisms) using labeled reagents (e.g., D₂O for hydrolysis tracking) .

Q. What methodologies are suitable for studying the thermodynamic properties (e.g., activity coefficients, Gibbs energy) of this compound in binary or ternary liquid mixtures?

- Methodological Answer : Use the Wilson equation or NRTL model to correlate activity coefficients in non-ideal mixtures. Experimental vapor-liquid equilibrium (VLE) data are collected via static or dynamic methods (e.g., ebulliometry). For strongly non-ideal systems (e.g., aqueous-organic mixtures), calorimetric measurements (ΔH mixing) and molecular dynamics simulations help parameterize local composition models .

Q. In medicinal chemistry applications, how does the incorporation of this compound into drug candidates affect pharmacokinetic parameters such as solubility and metabolic stability?

- Methodological Answer : The oxetane ring enhances metabolic stability by resisting cytochrome P450 oxidation. Solubility is modulated via hydrogen bonding (OH group) and logP optimization. In vitro assays (e.g., microsomal stability testing) and computational tools (e.g., COSMO-RS for solubility prediction) are used to evaluate derivatives. Patent data show oxetane-containing analogs improve oral bioavailability in preclinical models .

Q. What advanced surface characterization techniques (e.g., microspectroscopic imaging) can elucidate the adsorption behavior of this compound on indoor environmental surfaces?

- Methodological Answer : Atomic Force Microscopy (AFM) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) map adsorption patterns at nanoscale resolution. Infrared Reflection Absorption Spectroscopy (IRRAS) tracks hydroxyl and oxetane interactions with surfaces like silica or polymers. Controlled chamber experiments (25°C, 50% RH) simulate indoor environments, followed by Langmuir isotherm modeling to quantify adsorption kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.